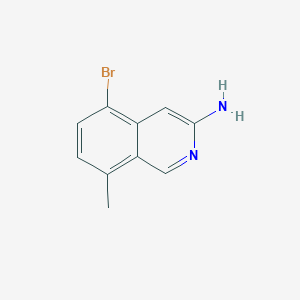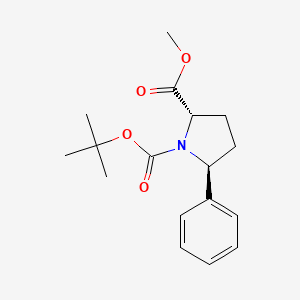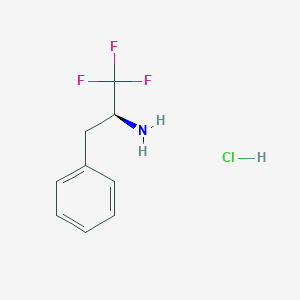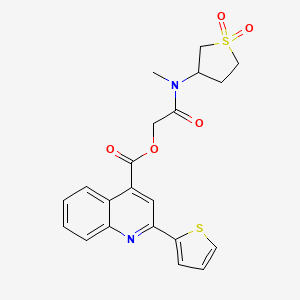
(E)-2-((4-(3-(4-Bromophenyl)allyl)piperazin-1-yl)methyl)-6-fluoroquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-2-((4-(3-(4-Bromophenyl)allyl)piperazin-1-yl)methyl)-6-fluoroquinoline is a synthetic organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents. This compound, with its unique structural features, holds potential for various scientific research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-((4-(3-(4-Bromophenyl)allyl)piperazin-1-yl)methyl)-6-fluoroquinoline typically involves multi-step organic reactions. The process may start with the preparation of the quinoline core, followed by the introduction of the piperazine moiety and the bromophenylallyl group. Common reagents used in these reactions include bromine, piperazine, and various catalysts to facilitate the formation of the desired product. Reaction conditions such as temperature, solvent, and reaction time are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques. Industrial methods may also involve continuous flow reactors to enhance reaction efficiency and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
(E)-2-((4-(3-(4-Bromophenyl)allyl)piperazin-1-yl)methyl)-6-fluoroquinoline can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophilic substitution using sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction may produce dehalogenated or hydrogenated products.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of (E)-2-((4-(3-(4-Bromophenyl)allyl)piperazin-1-yl)methyl)-6-fluoroquinoline involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular functions and pathways.
Comparación Con Compuestos Similares
Similar Compounds
Quinoline: The parent compound with a simpler structure.
Fluoroquinolines: Compounds with similar quinoline cores but different substituents.
Piperazine derivatives: Compounds with the piperazine moiety but different aromatic groups.
Uniqueness
(E)-2-((4-(3-(4-Bromophenyl)allyl)piperazin-1-yl)methyl)-6-fluoroquinoline is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Propiedades
Fórmula molecular |
C23H23BrFN3 |
|---|---|
Peso molecular |
440.4 g/mol |
Nombre IUPAC |
2-[[4-[(E)-3-(4-bromophenyl)prop-2-enyl]piperazin-1-yl]methyl]-6-fluoroquinoline |
InChI |
InChI=1S/C23H23BrFN3/c24-20-6-3-18(4-7-20)2-1-11-27-12-14-28(15-13-27)17-22-9-5-19-16-21(25)8-10-23(19)26-22/h1-10,16H,11-15,17H2/b2-1+ |
Clave InChI |
QMQBZXJOEAWNJD-OWOJBTEDSA-N |
SMILES isomérico |
C1CN(CCN1C/C=C/C2=CC=C(C=C2)Br)CC3=NC4=C(C=C3)C=C(C=C4)F |
SMILES canónico |
C1CN(CCN1CC=CC2=CC=C(C=C2)Br)CC3=NC4=C(C=C3)C=C(C=C4)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-(Trifluoromethyl)-1H-benzo[g]indazole-5-carboxylic acid](/img/structure/B12861918.png)
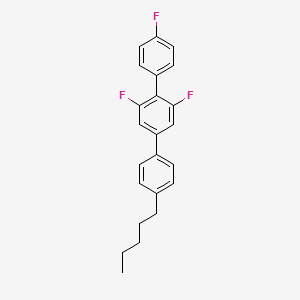

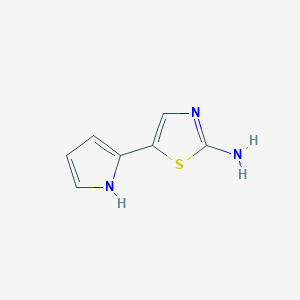
![4-(Methylthio)benzo[d]oxazole-2-carbaldehyde](/img/structure/B12861940.png)
![3-(2-Bromobenzo[d]oxazol-7-yl)acrylic acid](/img/structure/B12861953.png)
